molecular formula C10H14N2 B13620402 5-Methyl-2-(pyrrolidin-2-yl)pyridine CAS No. 23894-39-5

5-Methyl-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B13620402
CAS No.: 23894-39-5
M. Wt: 162.23 g/mol
InChI Key: XYMBPXORZZSXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen Heterocycles in Advanced Chemical Research

Nitrogen heterocycles are fundamental building blocks in the realm of organic chemistry, forming the core structures of a vast array of natural products, pharmaceuticals, and functional materials. Their prevalence is underscored by the fact that a significant majority of FDA-approved drugs contain at least one nitrogen-containing heterocyclic ring. The presence of the nitrogen atom imparts unique physicochemical properties to these molecules, including basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions. These characteristics are crucial for molecular recognition and biological activity, making nitrogen heterocycles indispensable scaffolds in drug discovery and medicinal chemistry.

The pyridine (B92270) ring, a six-membered aromatic heterocycle, and the pyrrolidine (B122466) ring, a five-membered saturated heterocycle, are two of the most important nitrogen-containing motifs. The pyridine moiety is a key component in numerous bioactive compounds and is often utilized for its electronic properties and its ability to act as a ligand. The pyrrolidine ring, on the other hand, provides a three-dimensional structural element and is a common feature in many alkaloids and pharmaceuticals, prized for its stereochemical complexity and its role in defining the spatial arrangement of functional groups. researchgate.net

Overview of Pyridine-Pyrrolidine Structural Motifs in Synthetic Chemistry

The combination of pyridine and pyrrolidine rings within a single molecule creates a "hybrid system" that leverages the distinct properties of each moiety. These structural motifs are of considerable interest in synthetic chemistry as they are found in a number of biologically active natural products, most notably nicotine (B1678760) and its analogues. The spatial relationship between the aromatic pyridine and the saturated, non-planar pyrrolidine ring can be precisely controlled through stereoselective synthesis, allowing for the fine-tuning of a molecule's interaction with biological targets.

Synthetic strategies to access pyridine-pyrrolidine hybrids are diverse and often involve the coupling of pre-functionalized pyridine and pyrrolidine precursors. Methodologies such as cross-coupling reactions, condensation reactions, and multi-step synthetic sequences starting from readily available chiral building blocks are commonly employed. The development of novel and efficient synthetic routes to these hybrid systems remains an active area of research, driven by the continuous demand for new chemical entities with unique biological profiles.

Rationale for Comprehensive Academic Investigation of 5-Methyl-2-(pyrrolidin-2-yl)pyridine

The specific compound, this compound, represents a structurally interesting isomer within the family of pyridine-pyrrolidine hybrids. The rationale for its comprehensive academic investigation stems from several key considerations:

Structural Isomerism and Biological Activity: The substitution pattern on the pyridine ring can significantly influence the electronic properties and steric environment of the molecule. Compared to the well-studied nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), the 2-substituted pyridine ring in this compound, along with the methyl group at the 5-position, presents a different topographical and electronic profile. Investigating such isomers is crucial for understanding structure-activity relationships (SAR) and for the rational design of new bioactive molecules.

Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand: Given its structural similarity to nicotine, this compound is a candidate for investigation as a ligand for nAChRs. These receptors are implicated in a wide range of physiological and pathological processes, and novel ligands are sought for the development of therapeutics for neurological disorders.

Scaffold for Further Chemical Elaboration: The pyridine and pyrrolidine rings both offer sites for further functionalization. The nitrogen atoms can be quaternized or participate in hydrogen bonding, while the carbon frameworks can be modified to introduce additional pharmacophoric groups. This makes this compound a valuable template for the generation of compound libraries for high-throughput screening.

Advancement of Synthetic Methodologies: The development of efficient and stereoselective syntheses for this compound would contribute to the broader field of heterocyclic chemistry. Overcoming the synthetic challenges associated with controlling regioselectivity and stereochemistry in such systems can lead to the discovery of new and valuable synthetic transformations.

While extensive research has been conducted on related isomers, a detailed and specific academic investigation into this compound is warranted to fully elucidate its chemical and biological properties and to unlock its potential in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23894-39-5

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H14N2/c1-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3

InChI Key

XYMBPXORZZSXBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CCCN2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Methyl 2 Pyrrolidin 2 Yl Pyridine and Analogues

Established Synthetic Routes to the Core Pyridine-Pyrrolidine Scaffold

The construction of the pyridine-pyrrolidine framework, the central structure of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, is achieved through several established methodologies. These routes include strategic alkylations, reductions, and rearrangements, as well as reductive amination and various coupling reactions designed to form the crucial linkage between the two heterocyclic rings.

Alkylation, Reduction, and Rearrangement Strategies

Alkylation serves as a fundamental strategy for introducing carbon chains to pyridine (B92270) rings, which can then be elaborated into the pyrrolidine (B122466) moiety. One approach involves the sequential addition of Grignard reagents to pyridine N-oxides, which, after treatment with acetic anhydride, yields 2-substituted pyridines. nih.gov This method allows for the regiosepecific installation of a carbon framework at the C-2 position, a critical step for building the desired scaffold.

Reduction reactions are pivotal, particularly in the final stages of synthesis or for converting cyclic precursors. The reduction of N-substituted pyrrolidin-2-ones using powerful reducing agents like lithium aluminium hydride has been shown to yield complex heterocyclic systems. rsc.org For instance, the reduction of a piperidin-2-one precursor has been reported to form a tetrahydro-methyl-pyridinyl-piperidine structure, suggesting a similar pathway could be viable for pyrrolidinone precursors. rsc.org A patented synthesis for a close analogue, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, employs a mixed-reagent reduction system. In this multi-step process, an intermediate keto-amide is reduced to form the 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502) core before a final methylation step. patsnap.comgoogle.com The effectiveness of different reducing agents in this specific step is detailed in the table below.

Rearrangement strategies offer innovative pathways to the pyrrolidine ring itself. A notable example is the photo-promoted ring contraction of pyridines. osaka-u.ac.jpnih.govresearchgate.net This skeletal editing strategy transforms abundant pyridine feedstocks into more complex pyrrolidine derivatives, which could then be coupled with another pyridine moiety. osaka-u.ac.jpnih.govresearchgate.net Similarly, enantioenriched 2,2-disubstituted pyrrolidines can be synthesized via a sequence involving asymmetric allylic alkylation followed by a thermal ring contraction, providing access to novel analogues with stereogenic quaternary centers. nih.gov

Reductive Amination Approaches for Pyrrolidine Ring Formation

Reductive amination is a powerful and widely used method for constructing the pyrrolidine ring from acyclic precursors. This approach is particularly prominent in syntheses that utilize biomass-derived starting materials. The cascade reaction involves the initial formation of an imine or enamine from a dicarbonyl compound and an amine, followed by intramolecular cyclization and reduction to yield the saturated pyrrolidine ring. researchgate.net

A key example is the reductive amination of levulinic acid, a platform chemical derived from biomass. researchgate.netnih.gov This process can be catalyzed by various systems, including platinum supported on titanium dioxide nanotubes (Pt/TiO2-NT), to produce N-substituted-5-methyl-2-pyrrolidones. researchgate.net These pyrrolidinones are valuable intermediates that can be further modified to create the desired pyridine-pyrrolidine linkage. Another relevant synthesis involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with chiral amines to form pyrrolidine intermediates, demonstrating a direct application of this strategy to build the target scaffold. nih.gov

Nucleophilic Substitution and Coupling Reactions for Pyridine-Pyrrolidine Linkages

Creating the direct C-C bond between the pyridine and pyrrolidine rings is a significant synthetic challenge. Nucleophilic attack on the pyridine ring is one viable strategy. Hard nucleophiles, such as organometallic reagents, preferentially add to the 2-position of the pyridine ring. quimicaorganica.org This principle can be exploited to attach a pre-formed pyrrolidine nucleophile or a synthetic equivalent to the pyridine core.

More sophisticated methods rely on transition metal-catalyzed cross-coupling reactions. While direct coupling of a pyrrolidine ring to a pyridine ring is not extensively documented, analogous palladium-catalyzed reactions highlight the potential of this approach. For instance, palladium-catalyzed carboamination reactions are used to synthesize N-aryl-2-allyl pyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides. nih.govnih.gov Similarly, Negishi cross-coupling has been successfully employed to synthesize 5-methyl-2,2'-bipyridine, demonstrating the formation of a C-C bond at the 2-position of a substituted pyridine. orgsyn.org These methods suggest that a palladium-catalyzed coupling between a suitable 5-methylpyridine derivative and a pyrrolidine-based organometallic reagent is a feasible route.

A patented method for a related structure initiates the process with the condensation of methyl 6-methylnicotinate (B8608588) and vinylpyrrolidone in the presence of a base like sodium tert-butoxide. patsnap.comgoogle.com This reaction sequence involves a nucleophilic attack followed by cyclization and subsequent reduction and alkylation steps to form the final product. patsnap.comgoogle.com

Precursor Chemistry and Intermediate Generation

The efficiency and sustainability of synthesizing complex molecules like this compound are heavily dependent on the choice of starting materials and the generation of key reactive intermediates. Modern synthetic chemistry increasingly focuses on renewable feedstocks and reaction pathways that proceed through stable, well-characterized intermediates.

Utilization of Biomass-Derived Feedstocks in Pyrrolidinone Synthesis

A significant advancement in sustainable chemistry is the use of biomass as a source for chemical feedstocks. ncsu.edu Levulinic acid (LA) has been identified as a top-12 platform chemical by the U.S. Department of Energy and can be produced from the acid-catalyzed hydrolysis of lignocellulosic biomass. ncsu.edunih.govresearchgate.net Due to its keto-acid structure, LA is an exceptionally versatile precursor for a wide range of chemicals, including the N-heterocycles central to this discussion. nih.govresearchgate.net

The conversion of levulinic acid into N-alkyl-5-methyl-2-pyrrolidones is a well-established pathway that serves as a prime example of biomass valorization. researchgate.netnih.gov This transformation is typically achieved through reductive amination, where LA reacts with an amine in the presence of a reducing agent and often a heterogeneous catalyst. researchgate.netnih.gov The resulting pyrrolidinone is a key building block that contains the correctly substituted, five-membered ring, ready for subsequent chemical modifications to attach the pyridine moiety.

Formation of Key Intermediates (e.g., Imine, Enamine, Dihydro-pyridazinone)

The synthesis of heterocyclic compounds often proceeds through a series of reactive intermediates. The formation of imines and enamines is fundamental to many of the discussed routes. In the reductive amination of levulinic acid, the reaction proceeds through an intermediary imine, which is formed by the condensation of the ketone group of LA with an amine. researchgate.net This imine then undergoes hydrogenation and a subsequent intramolecular cyclization (lactamization) to yield the pyrrolidinone ring. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects in Synthetic Transformations

The choice of solvent can profoundly influence the outcome of a synthetic transformation by affecting reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of N-aryl-substituted pyrrolidines, a key structural component of the target molecule, the solvent has been shown to be a determining factor for product yield.

Research into the reductive amination of diketones to form N-phenyl-substituted pyrrolidines revealed that water was highly beneficial for the reaction. nih.gov A screening of various solvents demonstrated that while solvents like toluene (B28343), 1,4-dioxane, and ethanol (B145695) produced moderate to good yields, the use of water significantly enhanced the formation of the desired pyrrolidine product, achieving a yield of 80% while inhibiting the formation of a pyrrole (B145914) byproduct. nih.gov This highlights the critical role of the solvent in directing the reaction toward the intended product. nih.gov

In other studies focusing on the α-functionalization of pyrrolidines, a range of polar and non-polar solvents were investigated. rsc.org Initial experiments in 2,2,2-trifluoroethanol (B45653) (TFE) resulted in a complex mixture of products. rsc.org Less polar solvents such as isopropanol (B130326) and toluene initially gave only trace amounts of the desired arylated pyrrolidine. rsc.org However, upon further optimization of the reaction system, it was found that solvents like benzene (B151609) and p-xylene (B151628) could produce high yields, while alcohols and acetonitrile (B52724) led to decreased yields. rsc.org Ultimately, conducting the reaction in toluene at a higher concentration resulted in a 91% isolated yield of the α-C–H arylated pyrrolidine. rsc.org

The following table summarizes the effect of different solvents on the yield of N-phenyl-substituted pyrrolidine synthesis via reductive amination of 2,5-hexanedione (B30556) with aniline. nih.gov

EntrySolventYield (%)
1Toluene65
21,4-Dioxane72
3THF58
4DCE61
5EtOH75
6H₂O80

Catalyst Influence on Yield and Selectivity

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions. In the synthesis of pyridine derivatives, the choice of catalyst is crucial for maximizing the yield of the target product and controlling regioselectivity.

The vapor-phase cyclization to produce 5-methyl-2-phenylpyridine (B1294863), an analogue of the target compound, has been studied using various zeolite catalysts. rsc.org The investigation revealed that the cyclization activity was dependent on the type of zeolite used, with the order of activity being HY > Hβ > HZSM-5. rsc.org Further modification of the HY zeolite catalyst with a cobalt metal ion (CoHY) was found to provide the maximum yield of 5-methyl-2-phenylpyridine at 400 °C. rsc.org

Similarly, in the gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia, different catalyst compositions were evaluated to optimize the product yield. semanticscholar.org Among monocomponent catalysts, a formulation of 13.0% CdO on kaolin (B608303) (CK-13) was found to be the most effective, producing a total methylpyridine yield of 63.6%. semanticscholar.org The introduction of a second metallic component, chromium(III) oxide, further enhanced the catalytic activity. A catalyst composed of 13.0% CdO and 5.0% Cr₂O₃ on kaolin (CChK-13) increased the total yield of 2-methylpyridine (B31789) and 4-methylpyridine (B42270) to 70.2%. semanticscholar.org These findings underscore the significant impact that catalyst composition has on reaction outcomes.

The table below illustrates the influence of different zeolite catalysts on the conversion and product selectivity in the synthesis of pyridines from ethanol, formaldehyde (B43269), and ammonia. researchgate.net

CatalystEthanol Conversion (%)Pyridine Selectivity (%)Picolines Selectivity (%)
H-Beta704446
H-ZSM-5554738
H-ZSM-12381448

Stereochemical Aspects and Asymmetric Synthesis of 5 Methyl 2 Pyrrolidin 2 Yl Pyridine Derivatives

Enantioselective Synthesis Strategies

The asymmetric synthesis of chiral 2-substituted pyrrolidines, the core of the target molecule, is crucial. Various strategies have been developed to control the stereochemical outcome of the synthesis, yielding products with high enantiomeric excess (e.e.).

Biocatalysis offers an environmentally benign and highly selective method for preparing chiral building blocks. Enzymes, operating under mild conditions, can catalyze reactions with high enantioselectivity. A prevalent biocatalytic strategy for accessing chiral pyrrolidines involves the enzymatic resolution of racemic intermediates, such as N-substituted γ-lactams (pyrrolidin-2-ones). mdpi.com

For instance, the hydrolysis of (±)-1-(Acetoxymethyl)-5-methylpyrrolidin-2-one can be catalyzed by enzymes like Candida antarctica lipase (B570770) B (CaLB). This enzymatic resolution allows for the separation of enantiomers, as the enzyme selectively hydrolyzes one enantiomer over the other. mdpi.com This approach provides access to chiral γ-lactams, which are versatile precursors for the synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine. More recent advancements have focused on new-to-nature enzymatic platforms, such as engineered cytochrome P411 variants, which can construct chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides, achieving good enantioselectivity and catalytic efficiency. nih.govnih.gov

Table 1: Biocatalytic Resolution of γ-Lactams

Substrate Enzyme Product Enantiomeric Excess (e.e.)
(±)-1-(Acetoxymethyl)-5-methylpyrrolidin-2-one CaLB (S)-1-(Hydroxymethyl)-5-methylpyrrolidin-2-one >99%
(±)-1-(Acetoxymethyl)-4-methylpyrrolidin-2-one CaLB (S)-1-(Hydroxymethyl)-4-methylpyrrolidin-2-one 98%

This table is generated based on data for related chiral pyrrolidinone precursors. mdpi.com

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral molecules. nih.gov This strategy is widely used for creating chiral N-heterocyclic compounds. nih.gov The synthesis of chiral 2-substituted pyrrolidines can be achieved by the asymmetric hydrogenation of corresponding unsaturated precursors, such as dehydropyrrolidines or cyclic imines, using chiral metal complexes (e.g., Rhodium, Ruthenium, or Iridium) with chiral phosphine (B1218219) ligands. nih.govnih.gov These catalysts facilitate the addition of hydrogen across the double bond in a stereocontrolled manner, leading to high enantiomeric excesses. For example, rhodium complexes with bisphosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of various unsaturated N-heterocycles. nih.gov

Asymmetric reductive amination (ARA) is another key technique. This process involves the condensation of a ketone, such as 5-methyl-2-acetylpyridine, with an amine source, followed by in-situ asymmetric reduction of the resulting imine. Iridium-catalyzed ARA has been successfully applied to C2-acylpyridines to produce chiral 1-pyridin-2-yl-ethylamines with high yields and enantioselectivity (up to 97% yield, 95% e.e.). researchgate.net This method can be adapted for the synthesis of the target compound by using appropriate keto-precursors and ammonia, followed by cyclization and further reduction steps.

Table 2: Examples of Metal-Catalyzed Asymmetric Reactions for Heterocycle Synthesis

Reaction Type Substrate Type Catalyst System Product Type Enantiomeric Excess (e.e.)
Asymmetric Hydrogenation 2-Substituted Dehydromorpholines SKP–Rh complex 2-Substituted Morpholines up to 99%
Asymmetric Hydrogenation Quinolines Cationic Ru(II)/Diamine Complex Tetrahydroquinolines Good to Excellent

This table presents data for analogous N-heterocyclic systems to illustrate the potential of these methods. nih.govnih.govresearchgate.net

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is covalently attached to the substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, thereby controlling the formation of the new stereocenter. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of substituted pyridines, oxazolidinones can serve as effective chiral auxiliaries. For example, an oxazolidinone-substituted pyridine (B92270) can undergo a palladium-catalyzed interrupted hydrogenation, where the chiral auxiliary directs the facial selectivity of hydrogen addition. researchgate.net This process can yield δ-lactams with high enantiomeric ratios (e.g., 97:3 e.r.). researchgate.net These chiral lactams can then be further elaborated into the desired this compound structure.

Chiral Induction and Diastereoselective Control

When a molecule already contains a chiral center, the synthesis of a second stereocenter can be influenced by the first, a phenomenon known as chiral induction. This leads to the preferential formation of one diastereomer over others. In the synthesis of derivatives of this compound, if a substituent is introduced onto the pyrrolidine (B122466) or pyridine ring of an already enantiopure starting material, the existing stereocenter can direct the stereochemical outcome of the reaction.

For instance, in intramolecular cyclization reactions to form spiroindolines, the stereochemistry of a substituent on the reacting chain can dictate the diastereoselectivity of the ring closure. nih.gov Palladium(0)-catalyzed intramolecular Mizoroki–Heck annulations have been used to form N-methylspiroindolines with high diastereoselectivity (>98%), where the stereochemistry of the final product is controlled by a chiral center derived from (+)-Vince lactam. nih.gov Similarly, in the synthesis of more complex derivatives of this compound, the inherent chirality at the C2-position of the pyrrolidine ring can be used to control the stereoselective introduction of new functionalities.

Isolation and Enrichment of Enantiomers

When a synthetic route produces a racemic mixture (a 1:1 ratio of R and S enantiomers), methods for separating or enriching the desired enantiomer are required. A common technique is chiral resolution.

One method of resolution is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by conventional techniques such as fractional crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Another powerful technique is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and allowing for their separation. This method is highly effective for both analytical determination of enantiomeric excess and for preparative-scale separation of enantiomers. Kinetic resolution is an alternative strategy where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.uk For example, the use of the base n-BuLi with the chiral ligand sparteine (B1682161) can achieve kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, yielding products with high enantiomeric ratios. whiterose.ac.uk

Chemical Reactivity and Transformation Studies of 5 Methyl 2 Pyrrolidin 2 Yl Pyridine

General Reaction Analysis of the Pyridine-Pyrrolidine Framework

The pyridine-pyrrolidine framework of 5-Methyl-2-(pyrrolidin-2-yl)pyridine can undergo a variety of reactions, including oxidation, reduction, and substitution, targeting either of the heterocyclic moieties. The specific outcome of a reaction is highly dependent on the reagents and conditions employed.

The oxidation of molecules containing pyridine (B92270) and pyrrolidine (B122466) rings can proceed via several pathways. The pyrrolidine ring, particularly at the carbon adjacent to the nitrogen, is susceptible to oxidation. For instance, studies on nicotine (B1678760) analogues, which share the 2-substituted pyrrolidine structure, have shown that oxidation with reagents like Hg(II)-EDTA can lead to the formation of lactams. researchgate.net This reaction proceeds through the formation of a secondary carbenium-iminium ion. researchgate.net

Furthermore, the pyridine ring's methyl substituent can also be a site for oxidation. Vapor phase oxidation of related dialkylpyridines, such as 2-methyl-5-ethylpyridine, over modified vanadium oxide catalysts has been investigated. ect-journal.kzresearchgate.net These studies indicate that alkyl groups on the pyridine ring can be converted to carbonyl or carboxyl groups. researchgate.net The nitrogen heteroatom in the pyridine ring can influence the reactivity of these substituents. ect-journal.kz The pyridine nitrogen itself can be oxidized to an N-oxide using agents like hydrogen peroxide, a transformation that significantly alters the ring's electronic properties and reactivity towards other reagents. youtube.com

Table 1: Potential Oxidation Reactions

Moiety Reagent Example Product Type
Pyrrolidine Ring Hg(II)-EDTA Lactam
Pyridine Methyl Group Vanadium Oxide Catalyst (Vapor Phase) Carbonyl/Carboxyl

Reduction reactions can target different parts of the this compound framework. While the pyridine ring is aromatic and generally resistant to reduction under mild conditions, the pyrrolidine ring is already saturated. However, in synthetic routes leading to this compound, reduction is a key step. For example, the synthesis of the related compound 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502) involves the reduction of a 1-methyl-3-(6-methyl-nicotinoyl)-2-alkenyl pyrrolidone salt intermediate. google.com This transformation is typically achieved using reducing agents such as sodium borohydride, lithium aluminum hydride, or a mixture of sodium hydrosulfite and lithium triethylborohydride to yield the desired pyrrolidine structure. google.compatsnap.com

Table 2: Reducing Agents in the Synthesis of the Pyrrolidine Moiety

Reducing Agent Application
Sodium Borohydride General reducing agent for related structures. google.com
Lithium Aluminum Hydride Powerful reducing agent used in synthesis. google.com

The electronic nature of the pyridine ring makes it generally resistant to electrophilic aromatic substitution. youtube.com The nitrogen atom withdraws electron density from the ring, deactivating it compared to benzene (B151609). youtube.comyoutube.com When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the meta-position (C3 or C5) relative to the nitrogen atom. youtube.com The presence of the methyl group at C5 and the pyrrolidinyl group at C2 would further influence the regioselectivity of such a reaction.

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic substitution, particularly if a good leaving group is present at an ortho or para position (C2, C4, C6) to the nitrogen. Studies on analogous systems, such as 5-chloroindolizines which contain a similar pyridine substructure, show that a halogen atom can be readily displaced by various nucleophiles. researchgate.net This suggests that a suitably functionalized derivative of this compound could undergo nucleophilic substitution.

Derivatization and Functionalization Strategies

The distinct properties of the pyridine and pyrrolidine rings allow for selective modifications, enabling the synthesis of a wide array of derivatives.

Modifying the pyridine ring of this compound can be challenging but offers routes to novel structures. One advanced strategy involves a photo-promoted ring contraction of pyridines using silylborane, which transforms the six-membered pyridine ring into a functionalized five-membered pyrrolidine skeleton. nih.gov This method allows for the rapid construction of complex, fused-ring systems from simple pyridine precursors. nih.gov

Another approach targets the substituents on the pyridine ring. As mentioned, the methyl group could potentially be oxidized. ect-journal.kzresearchgate.net Additionally, the formation of a pyridine N-oxide dramatically alters the ring's reactivity, making the positions ortho and para to the nitrogen (C2 and C4) more susceptible to both electrophilic and nucleophilic attack, thereby opening new avenues for functionalization. youtube.com

The pyrrolidine moiety offers a rich site for chemical transformations, primarily centered around the secondary amine nitrogen. This nitrogen atom is basic and nucleophilic, making it a common point for derivatization. nih.gov

A prevalent transformation is N-alkylation. For instance, this compound can be readily converted to its N-methylated analogue, 5-methyl-2-(1-methylpyrrolidin-2-yl)pyridine. google.com This reaction is typically carried out using a methylating agent like formaldehyde (B43269) or paraformaldehyde in an alcohol solvent. google.com

Table 3: Derivatization of the Pyrrolidine Nitrogen

Reaction Type Reagent Example Product

Besides alkylation, the pyrrolidine nitrogen can undergo acylation to form amides, carbamoylation to form ureas, and other reactions typical of secondary amines. nih.gov Furthermore, as discussed in the oxidation section, the carbon atom alpha to both the nitrogen and the pyridine ring is a potential site for oxidation, which can lead to the formation of a lactam, fundamentally altering the structure and properties of the pyrrolidine moiety. researchgate.net

Introduction of New Functional Groups for Enhanced Reactivity

Specific studies detailing the introduction of new functional groups onto this compound to enhance its reactivity have not been identified in a review of available research. However, based on the inherent properties of its constituent rings, several potential functionalization strategies can be hypothesized.

The secondary amine in the pyrrolidine ring is a key site for introducing new functionalities. chemicalbook.com As a good nucleophile, this nitrogen can readily undergo reactions such as alkylation, acylation, sulfonylation, and arylation to yield a variety of N-substituted derivatives. chemicalbook.com The introduction of these groups can significantly alter the molecule's steric and electronic properties, thereby modifying its reactivity in subsequent transformations. For example, acylation could be used to install a carbonyl group, which could then participate in a wide range of further reactions.

Another potential site for functionalization is the pyridine ring. Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. pharmaguideline.comyoutube.com However, the existing methyl and pyrrolidinyl substituents will influence the position of any potential electrophilic attack. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at positions 2 and 4 (ortho and para to the ring nitrogen), especially if a good leaving group is present. quimicaorganica.org Functionalization could also be achieved through metallation, using strong bases to deprotonate one of the ring's carbon atoms, followed by quenching with an electrophile.

A patent for a related isomer, 2-methyl-5-(pyrrolidin-2-yl)pyridine, describes the N-methylation of the pyrrolidine ring using a methylating agent like paraformaldehyde in an alcohol solvent to produce 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine. google.com This demonstrates a practical example of functionalizing the pyrrolidine nitrogen.

Table 1: Potential N-Functionalization Reactions of the Pyrrolidine Moiety This table is based on the general reactivity of secondary amines and does not represent specific experimental results for this compound.

Reaction TypeReagent ExampleFunctional Group IntroducedPotential Impact on Reactivity
N-AlkylationMethyl IodideN-MethylIncreases basicity; introduces steric bulk.
N-AcylationAcetyl ChlorideN-AcetylRemoves basicity; introduces a carbonyl group for further reactions.
N-SulfonylationTosyl ChlorideN-TosylCreates a stable sulfonamide; can act as a protecting group.
N-ArylationFluorobenzeneN-PhenylIntroduces an aromatic ring, potentially altering electronic properties.

Mechanistic Investigations of Key Chemical Transformations

Specific mechanistic investigations for key chemical transformations involving this compound are not detailed in the available scientific literature. Any discussion of reaction mechanisms would, therefore, be speculative and based on well-established principles of organic chemistry for similar structures.

For transformations involving the pyrrolidine nitrogen , such as N-alkylation or N-acylation, the mechanism would be a standard nucleophilic substitution (SN2) or nucleophilic acyl substitution, respectively. The lone pair of electrons on the secondary amine would act as the nucleophile, attacking the electrophilic carbon of the alkyl halide or acyl halide. chemicalbook.com

For reactions on the pyridine ring , the mechanism would depend on the nature of the reagents.

Electrophilic Aromatic Substitution: If forced to occur, this reaction would proceed via the formation of a cationic intermediate (a sigma complex or arenium ion). The resonance structures of this intermediate would determine the regioselectivity of the substitution. Due to the electronegative nitrogen, the intermediate is significantly destabilized, making the reaction difficult compared to benzene. youtube.comyoutube.com The directing effects of the existing substituents would also play a crucial role.

Nucleophilic Aromatic Substitution (SNAr): This mechanism is more likely for pyridines, especially at the 2- and 4-positions. quimicaorganica.org It involves the addition of a nucleophile to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov The stability of the anionic intermediate is enhanced by the electron-withdrawing nitrogen atom, which can delocalize the negative charge.

Studies on the oxidation of nicotine analogues, which also contain a pyridine ring attached to a pyrrolidine, show that oxidation can lead to the formation of lactams. researchgate.net The mechanism involves dehydrogenation to form an intermediate iminium ion, which is then hydrated and further oxidized. While not specific to this compound, this indicates a potential transformation pathway for the pyrrolidine portion of the molecule.

Ligand Design and Metal Complex Chemistry Involving 5 Methyl 2 Pyrrolidin 2 Yl Pyridine Analogues

Design Principles for Pyridine-Pyrrolidine Based Chiral Ligands

The design of chiral ligands derived from the pyridine-pyrrolidine framework is a key strategy in asymmetric catalysis. The goal is to create a specific three-dimensional environment around a metal center to control the stereochemical outcome of a chemical reaction. nih.gov Pyridine-oxazoline type ligands, which share structural similarities, have become increasingly popular due to their unique properties in catalysis. rsc.orgnih.gov The pyrrolidine (B122466) moiety, in particular, is a common feature in many natural and synthetic chiral auxiliaries and ligands. researchgate.net

A fundamental principle in the design of these chiral ligands is the incorporation of a chiral auxiliary. The pyrrolidine ring in 5-methyl-2-(pyrrolidin-2-yl)pyridine, especially when enantiomerically pure (e.g., (S)-5-methyl-2-(pyrrolidin-2-yl)pyridine), serves as the primary chiral auxiliary. chiralen.com This built-in chirality is crucial for inducing asymmetry in metal-catalyzed reactions.

Researchers often modify the ligand framework to optimize stereoselectivity and reactivity. A common challenge is balancing the need for steric hindrance close to the metal's coordination site to achieve high stereoselectivity, without overly restricting substrate access, which can limit catalytic activity. nih.gov Advanced designs feature rigid, fused-ring frameworks that minimize local steric hindrance while allowing for the tuning of the peripheral environment through remote substituents. nih.gov For instance, the synthesis of C2-symmetric analogues of similar pyridine-based structures has been explored to create new chiral nucleophilic catalysts. researchgate.net The development of such ligands has led to significant advancements in reactions like enantioselective Negishi cross-couplings and iridium-catalyzed C-H borylation. nih.govnih.gov

The pyridine-pyrrolidine scaffold can be expanded to create tridentate ligands, which bind to a metal center at three points, offering enhanced stability and stereochemical control. researchgate.netsdu.dk These architectures are typically formed by introducing a third donor group into the ligand backbone. Tridentate pyridine-pyrrolide chelate ligands represent a promising, though historically under-appreciated, class of ligands in coordination chemistry. researchgate.netsdu.dk

The design of these ligands can vary significantly. For example, a donor arm can be attached to the pyrrolidine nitrogen or the pyridine (B92270) ring. The resulting NNN-tridentate coordination creates a rigid complex that can be effective in various applications, from molecular devices to catalysis. researchgate.netnih.gov The synthesis of palladium(II) and platinum(II) complexes with tridentate ligands like 2,6-bis(1-ethyl-benzimidazol-2′-yl)pyridine has demonstrated their potential in creating square-planar geometries with specific biological activities. nih.gov

Pincer ligands are a specific type of tridentate ligand that binds to a metal in a meridional fashion, typically through a central aromatic ring flanked by two donor arms. The this compound structure can serve as a building block for such ligands. For instance, the pyridine ring can act as the central unit of a PNN-type pincer ligand, where the pyrrolidine nitrogen is one of the flanking donors. acs.org

The development of pincer ligands often involves the functionalization of the pyridine ring at the 2- and 6-positions. Ruthenium complexes with PNN pincer ligands based on chiral pyrrolidines have been synthesized and studied. acs.org These studies provide insight into the diastereomeric products that can be formed and their relative stability. The incorporation of chiral pyrrolidine substituents at the nitrogen arm of pyridine-based PNN pincer ligands is a key strategy in this area. acs.org The resulting metal complexes can exhibit unique reactivity, including dearomatization of the pyridine backbone upon treatment with a strong base. acs.org

Coordination Chemistry with Transition Metals

The nitrogen atoms of both the pyridine and pyrrolidine rings in this compound are effective donors for a wide range of transition metals. wikipedia.orgjscimedcentral.com The pyridine ring, being a weak pi-acceptor, can stabilize various oxidation states of metals, while the pyrrolidine nitrogen acts as a simple sigma-donor. wikipedia.org This combination allows for the formation of stable and structurally diverse metal-ligand complexes.

Copper(II) is a transition metal that readily forms complexes with pyridine-based ligands. cia.gov The reaction of a this compound analogue with a copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) chloride, typically results in the formation of a coordination complex where the ligand acts as a bidentate chelate, binding through the pyridine and pyrrolidine nitrogen atoms. nih.govmdpi.com

The stoichiometry and geometry of the resulting complex depend on the reaction conditions, the nature of the anion, and the presence of other coordinating species. mdpi.comnih.gov For example, in the presence of suitable coligands, mixed-ligand complexes can be formed. nih.govresearchgate.net The coordination geometry around the Cu(II) center in these complexes is often a tetragonally distorted octahedron or a square pyramidal shape. mdpi.com The equatorial positions are typically occupied by the strong N-donor atoms of the pyridine-pyrrolidine ligand, with weaker coordinating anions or solvent molecules occupying the axial positions. mdpi.com

Examples of Copper(II) Complex Formation with Pyridine-Type Ligands
Ligand TypeMetal SaltResulting Complex GeometryReference
Pyridine-2,6-dicarboxamideCopper(II) salts(Npy,N-,N-) donor set binding nih.gov
Pyridine carboxamidesCuCl₂, Cu(NO₃)₂, etc.Distorted octahedral or square pyramidal mdpi.com
Mixed Heterocycle LigandsCu(ClO₄)₂Trigonal bipyramidal nih.gov
Pyridine-2-carboxaldoximeCu(NO₃)₂ with NaN₃Distorted square pyramid mdpi.com

The precise structure and properties of metal complexes formed with this compound analogues are determined using a combination of spectroscopic and analytical techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand to the metal by observing shifts in the signals of the protons and carbons near the donor atoms. nih.govrsc.org For diamagnetic complexes, detailed structural information can be obtained.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The d-d transitions of the metal ion are particularly informative for determining the coordination geometry. For example, the UV-Vis spectra of Cu(II) complexes can often distinguish between octahedral, square planar, and tetrahedral environments. nih.govias.ac.in

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Copper(II), EPR spectroscopy is highly valuable. mdpi.comnih.gov The EPR spectrum provides information about the electronic environment of the unpaired electron, which can be used to infer the symmetry and nature of the coordination sphere. researchgate.net

Mass Spectrometry: This technique is used to confirm the molecular weight and stoichiometry of the complex. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring upon complexation. academie-sciences.fr

Common Characterization Techniques for Metal Complexes
TechniqueInformation ObtainedReference
X-ray CrystallographyPrecise bond lengths, angles, and coordination geometry in solid state. nih.govmdpi.com
NMR SpectroscopyStructure and ligand coordination in solution for diamagnetic complexes. nih.govrsc.org
UV-Visible SpectroscopyElectronic transitions and coordination geometry. nih.govias.ac.in
EPR SpectroscopyElectronic environment for paramagnetic complexes (e.g., Cu(II)). mdpi.comnih.gov
Mass SpectrometryMolecular weight and stoichiometry. nih.gov
Infrared SpectroscopyConfirmation of ligand coordination via vibrational frequency shifts. academie-sciences.fr

Applications in Asymmetric Catalysis

The structural motif of 2-(pyrrolidin-2-yl)pyridine, particularly with modifications like the 5-methyl group, represents a privileged scaffold for the design of chiral ligands in asymmetric catalysis. These N,N-bidentate ligands, often derived from readily available chiral sources like proline, can coordinate with various transition metals to create a well-defined chiral environment around the metal center. This steric and electronic influence is pivotal in controlling the stereochemical outcome of a wide array of chemical transformations, leading to the synthesis of enantiomerically enriched products.

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitroalcohols. Chiral copper(II) complexes featuring diamine ligands analogous to this compound have proven to be highly effective catalysts for the enantioselective variant of this reaction. mdpi.comresearchgate.net Ligands based on the 2-(pyridin-2-yl)imidazolidin-4-one scaffold, which shares structural similarities, have been used to generate copper(II) catalysts that afford β-nitroalcohols with exceptional enantioselectivities, reaching up to 97% enantiomeric excess (ee). nih.gov The catalyst functions by coordinating both the aldehyde and the nitronate anion, orchestrating a facial-selective attack to yield one enantiomer preferentially. The efficiency of these catalytic systems is often dependent on the specific ligand structure, the counter-ion, and the reaction conditions. mdpi.com For example, a copper(II) complex with a C2-symmetric diamine ligand has achieved high yields (up to 97%) and excellent enantiomeric excesses (up to 96%) in the reaction between various aldehydes and nitroalkanes. researchgate.net

Table 1: Performance of 2-(Pyrrolidin-2-yl)pyridine Analogue-Copper Catalysts in Asymmetric Henry Reactions

Ligand Type Aldehyde Yield (%) ee (%) Reference
(S)-2-Aminomethylpyrrolidine derivative o-Nitrobenzaldehyde 96 73 mdpi.com
2-(Pyridin-2-yl)imidazolidin-4-one derivative Benzaldehyde 88 96 (R) nih.gov
2-(Pyridin-2-yl)imidazolidin-4-one derivative 2-Naphthaldehyde 91 97 (S) nih.gov

The asymmetric aldol (B89426) condensation is a cornerstone of synthetic organic chemistry for constructing chiral β-hydroxy carbonyl compounds. The pyrrolidine moiety within this compound is reminiscent of the amino acid proline, a highly successful organocatalyst for this transformation. wikipedia.orgtcichemicals.com Proline and its derivatives catalyze aldol reactions through an enamine-based mechanism, where the secondary amine of the pyrrolidine ring reacts with a ketone to form a nucleophilic enamine intermediate. nih.govmdpi.com The chiral environment of the catalyst then directs the enamine's attack on an aldehyde, controlling the stereochemistry of the newly formed C-C bond. nih.gov

Chiral imines derived from 1-(2-aminoalkyl)aziridines, which are structurally related to pyrrolidine-based ligands, have been shown to be effective catalysts in direct asymmetric aldol reactions, producing aldol products in excellent yields and with very high enantioselectivities (up to 99% ee). mdpi.com Similarly, proline-based amino pyridine dipeptides have been developed as efficient organocatalysts, demonstrating good yields (up to 97%) and high enantioselectivities (up to 94%) for the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde. researchgate.net

Table 2: Application of Proline and Pyrrolidine Analogues in Asymmetric Aldol Reactions

Catalyst/Ligand Ketone Aldehyde Yield (%) ee (%) Reference
Proline-based amino pyridine dipeptide Cyclohexanone 4-Nitrobenzaldehyde 97 94 researchgate.net
(S)-Proline Acetone p-Nitrobenzaldehyde 68 76 nih.gov
Chiral imine (aziridine-based) Acetone 4-Nitrobenzaldehyde 98 98 mdpi.com

The Mannich reaction, which forms β-amino carbonyl compounds, is another critical C-C bond-forming reaction where catalysts derived from the pyrrolidine-pyridine scaffold have shown significant promise. Similar to the aldol reaction, organocatalysts containing a pyrrolidine unit can activate ketones or aldehydes via enamine formation to facilitate a stereoselective attack on an imine.

Furthermore, chiral pyrrolidine-pyridine based organocatalysts are highly effective for the asymmetric Michael addition of ketones to nitroolefins, a related and important conjugate addition reaction. dntb.gov.ua These catalysts can achieve excellent yields, diastereoselectivities (up to 99:1 dr), and enantioselectivities (up to 99% ee). The design of these ligands often incorporates a secondary amine (the pyrrolidine) for enamine formation and a pyridine unit which can act as a proton shuttle or engage in hydrogen bonding to orient the substrates, thereby ensuring high stereocontrol.

Table 3: Pyrrolidine-Pyridine Analogues in Asymmetric Michael Additions

Catalyst/Ligand Ketone/Aldehyde Michael Acceptor Yield (%) dr (syn:anti) ee (%) Reference
Pyrrolidine-pyridine derivative Cyclohexanone β-Nitrostyrene 99 99:1 99 dntb.gov.ua
Pyrrolidine-pyridine derivative Propanal β-Nitrostyrene 98 95:5 99 dntb.gov.ua

Chiral ligands featuring nitrogen-containing heterocycles are widely employed in the asymmetric reduction of prochiral ketones and imines. alfachemic.com Asymmetric transfer hydrogenation (ATH), which typically uses isopropanol (B130326) or formic acid as a hydrogen source, is a particularly valuable method. Rhodium(III) and Iridium(III) complexes bearing chiral diamine ligands, structurally analogous to this compound, are effective catalysts for the ATH of aromatic ketones. acs.org

Ligands that combine a pyrrolidine unit with an oxazoline (B21484) ring have been used to form iridium and ruthenium catalysts for the ATH of acetophenone. kcl.ac.uk While the iridium catalysts were more active, the ruthenium complexes provided higher enantioselectivities (up to 61% ee). kcl.ac.uk More advanced polymeric chiral diamine ligands have been developed for iridium-catalyzed ATH, achieving excellent enantioselectivities (up to 99% ee) and high catalyst turnover numbers, highlighting the potential for creating highly efficient and recyclable systems. nih.govnih.gov

Table 4: Performance of Pyrrolidine Analogue Ligands in Asymmetric Transfer Hydrogenation of Ketones

Metal Ligand Type Substrate Yield (%) ee (%) Reference
Iridium Polymeric Chiral Diamine 2-Methoxyacetophenone 98 98 nih.gov
Ruthenium Pyrrolidine-oxazoline Acetophenone - 61 kcl.ac.uk

Catalytic asymmetric hydrogenation using molecular hydrogen is one of the most efficient methods for producing enantiomerically pure compounds. Iridium and rhodium complexes containing chiral N,N- or N,P-ligands have been at the forefront of this field. rsc.orgnih.gov The pyridine-pyrrolidine framework is a key component in many successful ligands for these transformations.

Iridium-catalyzed asymmetric hydrogenation has been successfully applied to the reduction of challenging substrates like simple pyridinium (B92312) salts, providing access to chiral piperidines with high enantioselectivity. dicp.ac.cnresearchgate.net Rhodium complexes are also widely used, for instance, in the hydrogenation of 2-pyridine ketones, where catalysts like [Rh(COD)Binapine]BF4 have achieved up to 99% ee under mild conditions. nih.gov The rigidity and well-defined chiral pocket created by these bidentate ligands are crucial for differentiating the enantiotopic faces of the substrate during the hydrogenation process.

Table 5: Asymmetric Hydrogenation using Pyridine-Containing Chiral Ligands

Metal Ligand Type Substrate Pressure (H₂) Yield (%) ee (%) Reference
Iridium (R)-SynPhos N-Benzyl-2-phenylpyridinium bromide 600 psi 99 96 dicp.ac.cn
Rhodium Binapine 2-Acetylpyridine 50 atm >99 98 nih.gov

Tandem, or cascade, reactions offer a powerful strategy for rapidly building molecular complexity by performing multiple transformations in a single pot without isolating intermediates. Chiral catalysts based on the pyrrolidine-pyridine scaffold are well-suited to initiate such sequences. For example, a chiral secondary amine catalyst can mediate a Michael addition, and the resulting intermediate can then undergo a subsequent intramolecular Henry reaction. thieme-connect.com

Organocatalysts like 9-amino-9-deoxyepiquinine have been used to catalyze tandem Michael-Henry reactions to produce highly functionalized cyclohexanes with four stereogenic centers, including two quaternary centers, in excellent enantioselectivities (>97% ee). researchgate.netacs.org Another approach combines organocatalysis with metal catalysis; a one-pot nitro-Mannich reaction catalyzed by a bifunctional organocatalyst can be followed by a gold-catalyzed hydroamination, leading to highly substituted pyrrolidine derivatives with excellent diastereo- and enantioselectivities. nih.gov These examples demonstrate the utility of chiral catalysts in orchestrating complex, multi-step sequences with high levels of stereocontrol.

Table 6: Examples of Asymmetric Tandem Reactions

Reaction Type Catalyst Substrates Product Yield (%) ee (%) Reference
Michael-Henry 9-Amino-9-deoxyepiquinine Diketoester + Nitroolefin Functionalized Cyclohexane 84 >99 acs.org
Michael-Henry Diphenylprolinol silyl (B83357) ether Pentane-1,5-dial + Nitroolefin Nitrocyclohexanecarbaldehyde 68 99 thieme-connect.com

Organocatalytic Applications of Pyrrolidine Based Systems

Development of Pyrrolidine-Derived Organocatalysts

The field of asymmetric organocatalysis has established itself as a third pillar in enantioselective synthesis, alongside biocatalysis and metal complex-mediated catalysis. beilstein-journals.org Within this field, chiral pyrrolidines have emerged as a privileged structural motif, demonstrating a powerful capacity for promoting a wide range of chemical transformations in an environmentally friendly manner. beilstein-journals.orgnih.gov The development of these catalysts has been driven by the need for efficient, non-metal-based systems that can create chiral molecules with high selectivity. nih.govbohrium.com

The foundational concept of using simple amino acids as catalysts was pioneered with proline, which effectively catalyzes transformations like the aldol (B89426) reaction. nih.gov Building on this, researchers have extensively modified the pyrrolidine (B122466) scaffold to enhance catalytic efficiency and selectivity. nih.gov A significant advancement in this area has been the design of bifunctional organocatalysts, where the pyrrolidine unit is combined with another functional group to achieve synergistic activation of reactants. nih.gov

A key strategy involves incorporating a basic pyridine (B92270) component adjacent to the stereogenic carbon center of the pyrrolidine ring. acs.org This led to the development of a class of chiral pyrrolidine-pyridine conjugate base catalysts. acs.org The compound 5-Methyl-2-(pyrrolidin-2-yl)pyridine is a representative of this class. These catalysts are designed so that the secondary amine of the pyrrolidine ring can form an enamine with a carbonyl substrate, while the pyridine moiety can act as a Brønsted base or engage in hydrogen bonding to activate the electrophile. nih.govacs.org The synthesis of these catalysts is often straightforward, for example, they can be prepared in a one-pot reaction from cyclic sulfamates derived from L-prolinol. acs.org The modular nature of their synthesis allows for structural tuning to optimize performance for specific organic transformations. beilstein-journals.org

Mechanism of Organocatalysis (e.g., Enamine Activation)

The catalytic activity of pyrrolidine-based systems like This compound in many carbon-carbon bond-forming reactions proceeds through an enamine activation mechanism. nih.govacs.org This mechanism is analogous to the strategy employed by natural Class I aldolase (B8822740) enzymes. acs.orgnobelprize.org The catalytic cycle can be described in several key steps:

Enamine Formation : The cycle begins with the rapid and reversible reaction between the chiral secondary amine of the pyrrolidine catalyst and a carbonyl compound (such as an aldehyde or ketone). nih.govmasterorganicchemistry.com This condensation reaction, often acid-catalyzed, forms a chiral enamine intermediate. acs.orgmasterorganicchemistry.com The formation of the enamine increases the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the α-carbon of the original carbonyl compound nucleophilic. nobelprize.org

Nucleophilic Attack : The nucleophilic enamine then attacks an electrophilic substrate. acs.org In the context of a Michael addition, the electrophile is a Michael acceptor like a β-nitrostyrene. nih.gov This carbon-carbon bond-forming step creates a new iminium ion intermediate. nih.govacs.org The stereochemical outcome of the reaction is controlled during this step, guided by the chiral scaffold of the catalyst, which directs the approach of the electrophile to a specific face of the enamine. nih.gov

Hydrolysis and Catalyst Regeneration : The resulting iminium ion is then hydrolyzed by water present in the reaction medium. nih.govacs.org This final step releases the chiral product and regenerates the secondary amine catalyst, allowing it to enter a new catalytic cycle. nih.gov

This enamine-iminium ion cycle provides a powerful method for the asymmetric functionalization of carbonyl compounds, enabling the formation of chiral products with high enantioselectivity. bohrium.com

Asymmetric Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is one of the most important carbon-carbon bond-forming reactions in organic synthesis. acs.org Pyrrolidine-pyridine catalysts, including structures like This compound , have proven to be highly effective in catalyzing asymmetric Michael additions. acs.orgresearchgate.net

These bifunctional catalysts are particularly efficient for the addition of ketones and aldehydes to nitroolefins. acs.org In a representative reaction, cyclohexanone (B45756) is added to β-nitrostyrene. The use of a chiral pyrrolidine-pyridine conjugate catalyst can achieve high productivity, excellent enantioselectivity, and high diastereoselectivity. acs.org The pyridine moiety is believed to play a crucial role in organizing the transition state, potentially through hydrogen bonding, leading to enhanced stereocontrol. nih.gov

Similarly, these catalysts have been successfully applied to the asymmetric Michael addition of ketones to chalcones, producing 1,5-diketones. researchgate.net A series of pyrrolidine-pyridine base organocatalysts demonstrated excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 100% ee) in these reactions. researchgate.net The specific catalyst structure can be tuned to optimize results for different substrates. beilstein-journals.org

The table below summarizes representative results for asymmetric Michael additions catalyzed by pyrrolidine-based systems.

NucleophileElectrophileCatalyst TypeYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
Cyclohexanoneβ-NitrostyrenePyrrolidine-Pyridine Conjugate10099:199 acs.org
Propanalβ-NitrostyreneHybrid Pyrrolidine Material9896:496 nih.gov
CyclohexanoneChalconePyrrolidine-Pyridine Conjugate95>99:1100 researchgate.net
3-Phenylpropionaldehydetrans-β-NitrostyreneSubstituted Pyrrolidine9080:2085 beilstein-journals.org

Scope and Limitations in Organic Transformations

The application of pyrrolidine-derived organocatalysts, particularly bifunctional systems like This compound , extends across a variety of organic transformations, although their primary success has been in asymmetric Michael additions. acs.orgresearchgate.net The scope of these catalysts includes the reaction of a range of cyclic and acyclic ketones, as well as linear aldehydes, with electron-deficient olefins such as nitroalkenes and chalcones. beilstein-journals.orgacs.orgnih.govresearchgate.net The modular synthesis of these catalysts allows for the modification of steric and electronic properties, enabling optimization for specific substrate combinations. beilstein-journals.orgnih.gov

Despite their effectiveness, there are limitations to the application of these organocatalysts. The reactivity can be substrate-dependent; for instance, sterically hindered ketones or less electrophilic Michael acceptors may react slowly or with lower selectivity, requiring higher catalyst loadings or longer reaction times. nih.gov While many reactions proceed well at room temperature, some may require lower temperatures to achieve high enantioselectivity, which can decrease the reaction rate. nih.gov

Furthermore, the efficiency of the catalyst can be sensitive to reaction conditions such as the solvent and the presence of additives. beilstein-journals.org While some reactions proceed efficiently without additives, others may require a co-catalyst or specific solvent systems to achieve optimal results. nih.gov The development of more robust and generally applicable pyrrolidine-based catalysts that can handle a wider range of substrates under mild conditions remains an active area of research. nih.govmdpi.com The challenge lies in designing catalysts that can overcome these limitations and expand the scope of organocatalytic transformations to more complex and less reactive substrates. nih.gov

Computational and Theoretical Investigations of 5 Methyl 2 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They provide a framework for investigating the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity. For 5-Methyl-2-(pyrrolidin-2-yl)pyridine, these calculations can elucidate the interplay between the electron-deficient pyridine (B92270) ring and the electron-rich pyrrolidine (B122466) moiety.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. researchgate.netnih.gov

While specific DFT studies for this compound are not extensively documented in the literature, valuable insights can be drawn from studies on its isomer, 4-pyrrolidin-2-yl-pyridine (4P2YLP). researchgate.netdntb.gov.ua A typical DFT study involves optimizing the molecule's geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netdntb.gov.ua This process yields the most stable three-dimensional arrangement of atoms by minimizing the total energy.

The electronic structure is further characterized by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For the isomer 4P2YLP, the HOMO-LUMO gap in the gas phase was calculated to be 5.6486 eV, providing a benchmark for the expected electronic stability of such pyrrolidinyl-pyridine systems. dntb.gov.ua

ParameterValue (for isomer 4-pyrrolidin-2-yl-pyridine)Reference
MethodDFT/B3LYP/6-311++G(d,p) researchgate.netdntb.gov.ua
HOMO Energy-6.193 eV researchgate.netdntb.gov.ua
LUMO Energy-0.545 eV researchgate.netdntb.gov.ua
HOMO-LUMO Gap (ΔE)5.648 eV researchgate.netdntb.gov.ua

This data is for the isomer 4-pyrrolidin-2-yl-pyridine and serves as a theoretical model for the electronic properties of this compound.

DFT calculations are instrumental in predicting a molecule's reactivity. From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, including chemical potential (μ), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). nih.govresearchgate.net These descriptors provide quantitative measures of a molecule's stability and susceptibility to chemical reactions. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. dntb.gov.ua

In the case of a pyrrolidinyl-pyridine, the MEP would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. Conversely, the hydrogen atom on the pyrrolidine nitrogen (N-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor. The analysis of the MEP for the isomer 4-pyrrolidin-2-yl-pyridine confirms the identification of nucleophilic and electrophilic spots and helps in understanding 3D charge transmission areas. dntb.gov.ua

Reactive DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron configuration.
Electronegativity (χ)-(ELUMO + EHOMO) / 2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω)μ2 / 2η (where μ = -χ)Measures the propensity to accept electrons.

These descriptors are commonly derived from DFT calculations to quantify chemical reactivity. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms at the molecular level. researchgate.netrsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction pathway. dntb.gov.ua While specific computational studies on the reaction mechanisms of this compound are scarce, the methodologies can be described.

For instance, to model an electrophilic substitution reaction on the pyridine ring, DFT calculations would be used to:

Optimize the geometries of the reactants, the electrophile, and the product.

Locate the transition state structure for the rate-determining step (e.g., the formation of the sigma complex).

Calculate the activation energy barrier, which is the energy difference between the reactants and the transition state.

This approach can help determine the regioselectivity of a reaction (i.e., why an electrophile might prefer one position over another) by comparing the activation energies for different pathways. Such computational studies can complement experimental kinetics to build a comprehensive understanding of how the molecule reacts. dntb.gov.ua

Conformational Analysis and Energy Landscapes

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the pyridine and pyrrolidine rings. The relative orientation of these two rings can significantly impact the molecule's biological activity by altering how it fits into a receptor binding site. mdpi.com

Conformational analysis of nicotine (B1678760), a closely related analogue, provides a robust model for understanding this compound. researchgate.net Computational studies on nicotine have revealed a complex conformational landscape with multiple low-energy conformers. The key dihedral angle is between the pyridine and pyrrolidine rings, which leads to different spatial arrangements. These studies often employ high-level quantum mechanical calculations to map the potential energy surface as a function of this rotation, identifying energy minima (stable conformers) and the transition states (rotational barriers) that separate them. researchgate.net The ability to "freeze out" the conformational dynamics of such a ligand can potentially improve its affinity and specificity for a given receptor. mdpi.com The presence of the methyl group at the 5-position on the pyridine ring in this compound would be expected to subtly alter this energy landscape compared to nicotine, potentially favoring certain conformations due to steric or electronic effects.

Intermolecular Interactions and Charge-Transfer Phenomena

The way a molecule interacts with its environment (e.g., solvent molecules, receptors, or other molecules in a crystal) is governed by intermolecular forces. For this compound, these include hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Hydrogen Bonding: The pyrrolidine ring contains a secondary amine (N-H group), which can act as a hydrogen bond donor. The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. Computational methods can quantify the strength and geometry of these hydrogen bonds.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. Computational studies on coordination polymers containing pyridine derivatives have used methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to characterize and visualize these weak but structurally significant interactions. mdpi.commdpi.com

Charge-Transfer: There can be intramolecular or intermolecular charge-transfer phenomena. Intramolecularly, there could be a degree of electron density transfer from the electron-donating pyrrolidine ring to the electron-withdrawing pyridine ring. Intermolecularly, pyridine is known to form charge-transfer complexes. dntb.gov.ua Visible light, for example, can induce a ligand-to-metal charge transfer (LMCT) when pyridine is complexed to a surface like TiO₂, generating a pyridine radical cation. rsc.org Similar principles of charge transfer could be relevant in biological contexts or material science applications involving this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for Pyridine Pyrrolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Methyl-2-(pyrrolidin-2-yl)pyridine, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 5-methylpyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C6 position, adjacent to the nitrogen, would be the most downfield. The protons of the pyrrolidine (B122466) ring would appear in the more upfield, aliphatic region (δ 1.5-4.5 ppm). The proton on the carbon connecting the two rings (C2' of the pyrrolidine) would be shifted downfield due to the influence of both the nitrogen atom and the pyridine (B92270) ring. The methyl group protons on the pyridine ring would appear as a characteristic singlet around δ 2.1-2.5 ppm. The N-H proton of the secondary amine in the pyrrolidine ring would likely appear as a broad signal that can be exchanged with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm), with the carbon attached to the nitrogen (C2) and the carbon bearing the pyrrolidine group being the most deshielded. The pyrrolidine carbons would appear in the aliphatic region (δ 25-60 ppm). The methyl carbon would produce a signal in the high-field region (δ 15-25 ppm).

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Notes
Pyridine C2-~160Carbon attached to the pyrrolidine ring and adjacent to N.
Pyridine C3~7.4~122Aromatic proton and carbon.
Pyridine C4~7.0~137Aromatic proton and carbon.
Pyridine C5-~132Carbon with methyl substituent.
Pyridine C6~8.3~149Proton and carbon adjacent to ring nitrogen, most downfield.
Pyridine -CH₃~2.3~18Methyl group on the pyridine ring.
Pyrrolidine C2' (CH)~4.1~60Chiral center, attached to the pyridine ring.
Pyrrolidine C3' (CH₂)~1.9 - 2.1~26Aliphatic methylene (B1212753) group.
Pyrrolidine C4' (CH₂)~1.8 - 2.0~25Aliphatic methylene group.
Pyrrolidine C5' (CH₂)~3.0 - 3.2~47Methylene group adjacent to the NH group.
Pyrrolidine N-HBroad, variable (1.5-3.0)-Secondary amine proton, exchanges with D₂O.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A notable feature would be the N-H stretching vibration of the secondary amine in the pyrrolidine ring, which typically appears as a single, medium-intensity band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pyrrolidine and methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations characteristic of the pyridine ring would produce a series of bands in the 1400-1650 cm⁻¹ region. C-N stretching vibrations for the aliphatic amine and the aromatic amine connection would be found in the 1000-1350 cm⁻¹ range.

Interactive Table: Expected Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
N-H Stretch (Secondary Amine)3300 - 3500MediumCharacteristic of the pyrrolidine NH group.
Aromatic C-H Stretch3000 - 3150MediumFrom the pyridine ring.
Aliphatic C-H Stretch2850 - 3000StrongFrom the pyrrolidine and methyl groups.
C=N, C=C Ring Stretch1400 - 1650VariableMultiple bands characteristic of the pyridine ring.
C-N Stretch1000 - 1350MediumAliphatic and aromatic C-N bonds.
Aromatic C-H Bend650 - 900StrongOut-of-plane bending, sensitive to substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₆N₂), the molecular ion peak (M⁺·) would be expected at a mass-to-charge ratio (m/z) of 176.

Upon ionization, the molecular ion can undergo fragmentation. A common fragmentation pathway for 2-substituted pyrrolidines involves the cleavage of the C-C bond adjacent to the nitrogen atom within the ring, leading to a stable iminium ion. Another likely fragmentation is the cleavage of the bond connecting the pyridine and pyrrolidine rings. This would lead to fragment ions corresponding to the 5-methylpyridine cation (m/z 93) and the pyrrolidin-2-yl radical, or a protonated pyrrolidine fragment. A key fragment often observed for pyrrolidine-containing structures is at m/z 70, corresponding to the 1-pyrrolinium (B1245461) cation formed after alpha-cleavage.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonFormula of IonNotes
176[M]⁺· (Molecular Ion)[C₁₁H₁₆N₂]⁺·Represents the intact molecule with one electron removed.
175[M-H]⁺[C₁₁H₁₅N₂]⁺Loss of a hydrogen atom.
93[5-methylpyridine]⁺·[C₆H₇N]⁺·Cleavage of the bond between the two rings.
83[Pyrrolidin-2-yl]⁺[C₅H₉N]⁺Cleavage of the bond between the two rings.
70[1-Pyrrolinium]⁺[C₄H₈N]⁺A common and often abundant fragment from the pyrrolidine ring.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Crucially, the compound possesses a stereocenter at the C2 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers (R and S). X-ray crystallography of a single enantiomer or a cocrystal with a molecule of known absolute configuration is the gold standard for unambiguously determining the absolute configuration of the chiral center. The analysis would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist) and the relative orientation of the two heterocyclic rings in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which dictates the crystal packing arrangement.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds and for separating enantiomers.

Purity Assessment: The chemical purity of a sample of this compound can be readily determined using reverse-phase HPLC (RP-HPLC). A standard C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a buffer or additive, would be used. The compound would produce a peak at a specific retention time, and the purity is calculated from the relative area of this peak compared to the area of any impurity peaks.

Enantiomeric Excess Determination: To separate the R and S enantiomers and determine the enantiomeric excess (ee) of a sample, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. For chiral amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. By developing a suitable method (optimizing the mobile phase, which is typically a mixture of alkanes and an alcohol), the two enantiomers can be resolved into two separate peaks. The enantiomeric excess is then calculated from the integrated areas of these two peaks.

Interactive Table: Chromatographic Methods for this compound
MethodStationary PhaseTypical Mobile PhasePurpose
RP-HPLCC18 (Octadecylsilane)Water/Acetonitrile or Water/Methanol with bufferChemical Purity Assessment
Chiral HPLCPolysaccharide-based (e.g., Chiralpak®)Hexane/Isopropanol (B130326) or Hexane/Ethanol (B145695) with additiveSeparation of Enantiomers, Determination of ee.

Broader Research Applications Beyond Direct Medicinal or Basic Identification

Role as Building Blocks in Complex Molecule Synthesis

The integration of both pyridine (B92270) and pyrrolidine (B122466) moieties makes 5-Methyl-2-(pyrrolidin-2-yl)pyridine a compound of interest in synthetic chemistry. The pyridine ring serves as a common structural motif in medicinal and agricultural chemistry, while the saturated, three-dimensional structure of the pyrrolidine ring is valuable in drug design for exploring pharmacophore space. nih.govmdpi.com The five-membered pyrrolidine ring, in particular, is a widely used scaffold by medicinal chemists for developing compounds to treat human diseases. nih.gov

In practice, the primary documented role of this compound is as a direct precursor to its N-methylated derivative, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine. google.compatsnap.com Patent literature describes the synthesis of the title compound as a key step, which is then subjected to methylation. google.com However, specific examples of this compound itself being used as a foundational block for the synthesis of more complex, distinct bioactive molecules or natural products are not detailed in the reviewed literature. Its potential lies in the reactivity of the secondary amine on the pyrrolidine ring and the potential for functionalization on the pyridine ring, but this potential remains largely underexplored.

Precursors for Specialized Organic Materials (e.g., Polymers, Agrochemicals)

Pyridine derivatives are foundational to the agrochemical industry, forming the core of many fourth-generation pesticides that are noted for high efficiency and low toxicity. agropages.com Compounds such as methylpyridines are critical intermediates for a variety of herbicides and pesticides. agropages.com However, there is no specific evidence in the available literature that this compound is used as a precursor in the synthesis of agrochemicals.

Similarly, in the field of polymer science, while related vinyl-substituted compounds like 2-methyl-5-vinylpyridine (B86018) are used to create copolymers with N-vinylpyrrolidone, the direct application of this compound as a monomer or precursor for specialized polymers is not documented. researchgate.net The bifunctional nature of the molecule could theoretically allow it to be incorporated into polymer backbones or as a pendant group, but research validating this application has not been published.

Sustainable Chemistry Applications and Bio-derived Synthesis

The principles of sustainable or "green" chemistry encourage the use of renewable resources. One of the key platform chemicals derivable from biomass is levulinic acid. google.com Research has demonstrated efficient, high-yield methods for converting levulinic acid into 5-methyl-2-pyrrolidone, a direct structural component of the target molecule. This "one-pot" catalytic reductive amination process represents a sustainable pathway to forming the pyrrolidine portion of the molecule, utilizing renewable feedstocks and environmentally conscious catalytic systems. google.com

A summary of a sustainable synthesis step for a key intermediate is presented below:

Starting MaterialCatalyst SystemProductYieldReference
Levulinic AcidNi-Mn/C5-Methyl-2-pyrrolidone94.5% google.com

While this demonstrates a viable bio-derived route for a significant part of the molecule, a complete, sustainable synthesis of this compound from biomass precursors has not been described in the literature. The synthesis of the pyridine portion and the subsequent coupling of the two rings typically rely on conventional synthetic methods derived from petrochemical feedstocks.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways

The efficient and selective synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine is paramount for its broader application. Future research is poised to move beyond traditional methods, exploring more innovative and sustainable synthetic strategies.

Current synthetic approaches often involve multi-step sequences. For instance, a known preparation method for the related compound 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine (B92270) starts from 6-methylnicotinate (B8608588). google.compatsnap.com This process involves the reaction with an alkenyl pyrrolidone, followed by acid-mediated cyclization, reduction, and subsequent methylation. google.compatsnap.com While effective, these routes can be lengthy and may generate significant waste.

Future endeavors will likely focus on the development of more atom-economical and convergent synthetic routes. Key areas of exploration include:

Asymmetric Synthesis: Given the chirality of the pyrrolidine (B122466) ring, developing enantioselective syntheses is a major goal. This could involve the use of chiral auxiliaries, asymmetric organocatalysis, or biocatalysis to establish the desired stereocenter at the 2-position of the pyrrolidine ring with high enantiomeric excess. mdpi.comnih.govnih.gov The synthesis of specific stereoisomers is crucial, as different enantiomers can exhibit distinct biological activities. nih.gov

Biocatalytic Approaches: The use of enzymes, such as imine reductases (IREDs), offers a green and highly selective alternative for the synthesis of chiral amines. nih.gov Future research could explore the application of engineered IREDs for the asymmetric reduction of a suitable imine precursor to directly yield enantiopure this compound.

Transition Metal-Catalyzed C-H Functionalization: Direct C-H activation and functionalization of both the pyridine and pyrrolidine rings represent a powerful strategy for streamlining synthesis. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For example, late transition metal catalysts could be employed for the direct coupling of a substituted pyridine with a pyrrolidine precursor. tcichemicals.com

Cycloaddition Strategies: Transition metal-catalyzed [2+2+2] cycloaddition reactions offer a convergent approach to construct the pyridine ring system. rsc.org Investigating the cycloaddition of a nitrile-containing pyrrolidine derivative with two alkyne molecules could provide a novel and efficient route to the target compound and its analogues.

Exploration of New Catalytic Systems

The discovery and optimization of catalytic systems are central to advancing the synthesis of this compound. The focus is on enhancing efficiency, selectivity (chemo-, regio-, and stereo-), and sustainability.

Catalyst TypePotential Application in SynthesisKey Advantages
Transition Metal Catalysts Cross-coupling reactions for C-C bond formation, C-H activation. nih.govtcichemicals.commdpi.comHigh reactivity, broad substrate scope, potential for directing group-assisted regioselectivity. nih.gov
Organocatalysts Asymmetric synthesis of the chiral pyrrolidine ring via Michael additions, aldol (B89426) reactions, etc. mdpi.comnih.govnih.govMetal-free, environmentally benign, high enantioselectivity, readily available from the chiral pool. nih.gov
Biocatalysts (Enzymes) Enantioselective reduction of imines to form the chiral amine center. nih.govHigh stereoselectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly. nih.gov
Heterogeneous Catalysts Use in continuous flow reactors, ease of separation and catalyst recycling.Improved sustainability, potential for process intensification.

Transition Metal Catalysis: While palladium has been a workhorse in cross-coupling reactions, there is a growing interest in using more earth-abundant and less toxic metals like iron and nickel. mdpi.comdigitellinc.com Iron-catalyzed cross-coupling of pyridine derivatives with organoboron reagents is an emerging area that could be applied to the synthesis of this compound. digitellinc.com Furthermore, the development of novel ligands for transition metals can fine-tune their catalytic activity and selectivity, enabling previously challenging transformations. mdpi.com

Organocatalysis: Pyrrolidine-based organocatalysts, particularly those derived from proline, have revolutionized asymmetric synthesis. mdpi.comnih.gov Future research could involve the design of novel bifunctional organocatalysts that can simultaneously activate both coupling partners, leading to highly efficient and enantioselective syntheses of the target molecule. researchgate.net

Biocatalysis: The directed evolution of enzymes is a powerful tool for creating biocatalysts with tailored substrate specificities and enhanced activities. nih.gov Screening libraries of engineered imine reductases or other relevant enzymes could identify catalysts capable of producing this compound with near-perfect enantioselectivity.

Advanced Characterization Methodologies

A thorough understanding of the structure, purity, and properties of this compound requires the application of sophisticated analytical techniques.

Chiral Analysis: Determining the enantiomeric excess (ee) of chiral amines is a critical aspect of asymmetric synthesis. Advanced NMR spectroscopy techniques are at the forefront of this area.

Multinuclear NMR with Chiral Derivatizing Agents (CDAs): The use of CDAs that contain NMR-active nuclei other than ¹H and ¹³C, such as ¹⁹F, ³¹P, or ⁷⁷Se, can provide superior resolution of diastereomeric signals. nih.gov For instance, reacting a chiral amine with a fluorine-containing CDA allows for analysis by ¹⁹F NMR, which offers a wide chemical shift range and the absence of background signals. acs.orgfrontiersin.org

High-Throughput NMR: Recent advancements in NMR technology, including the use of autosamplers and optimized pulse sequences, enable the rapid screening of reaction conditions for asymmetric syntheses. nih.gov This is particularly valuable in the context of biocatalyst screening, where large numbers of samples need to be analyzed. nih.gov

Analytical TechniqueApplicationInformation Gained
Advanced NMR Spectroscopy Chiral purity determination, structural elucidation. nih.govresearchgate.netEnantiomeric excess, absolute configuration, conformational analysis. nih.govnih.govacs.org
Mass Spectrometry (MS) Molecular weight determination, structural analysis through fragmentation. wvu.educhemguide.co.ukFragmentation pathways, identification of impurities and byproducts. wvu.eduwikipedia.org
X-ray Crystallography Unambiguous determination of three-dimensional structure. nih.govSolid-state conformation, absolute stereochemistry.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing fragmentation patterns. While the exact fragmentation of this compound is not extensively documented, studies on analogous compounds, such as α-pyrrolidinophenone cathinones, provide valuable insights. wvu.eduwvu.edu Common fragmentation pathways for such molecules include the loss of the pyrrolidine ring and subsequent cleavages of the remaining structure. wvu.edu Future research could involve detailed fragmentation studies of this compound using high-resolution mass spectrometry to establish characteristic fragmentation patterns for its unambiguous identification in complex mixtures.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to understand and predict the chemical behavior of molecules. Theoretical studies can offer deep insights into the reactivity and selectivity of this compound, guiding future experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate various aspects of the molecule's properties.

Nucleophilicity and Reactivity: The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential nucleophile and a site for coordination to metal catalysts. DFT studies can quantify the nucleophilicity of the pyridine ring and how it is influenced by the methyl and pyrrolidinyl substituents. researcher.lifeias.ac.inresearchgate.net This information is crucial for predicting its reactivity in various chemical transformations and for designing appropriate catalytic systems. nih.gov

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of synthetic reactions. By calculating the energies of intermediates and transition states, researchers can understand the factors that control the regioselectivity and stereoselectivity of a reaction, paving the way for the rational design of more efficient synthetic routes.

Conformational Analysis: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govacs.org The specific conformation can be influenced by substituents and can, in turn, affect the molecule's reactivity and biological activity. nih.govnih.gov

Molecular Modeling: Techniques such as molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the pyrrolidine ring in this compound. acs.org Understanding the preferred conformations is essential for designing molecules that can effectively interact with biological targets or for explaining the stereochemical outcome of reactions.

Theoretical MethodArea of InvestigationPredicted Properties
Density Functional Theory (DFT) Electronic structure, reaction mechanisms. researcher.lifeias.ac.inNucleophilicity, frontier molecular orbital energies, transition state energies, reaction pathways. researchgate.nettandfonline.com
Molecular Dynamics (MD) Conformational flexibility, solvent effects.Preferred conformations of the pyrrolidine ring, interaction with solvent molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-catalyzed reactions.Binding modes in active sites, enzymatic reaction mechanisms.

By integrating these theoretical approaches with experimental studies, a more comprehensive understanding of the chemical nature of this compound can be achieved, accelerating the pace of discovery and innovation in this promising area of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-2-(pyrrolidin-2-yl)pyridine, and what analytical techniques are used to confirm its purity?

  • Synthetic Routes :

  • Heterocyclic Assembly : The compound is synthesized via multi-step reactions, often starting with functionalized pyridine or pyrrolidine precursors. For example, reductive amination or nucleophilic substitution reactions may be employed to attach the pyrrolidine moiety to the pyridine ring. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are critical for stabilizing intermediates .
  • Chiral Control : Stereochemical purity is maintained using chiral catalysts or resolving agents, especially if the pyrrolidine ring contains asymmetric centers. Reaction conditions (temperature, pH) are tightly controlled to prevent racemization .
    • Analytical Techniques :
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for proton and carbon environments).
  • Mass Spectrometry (MS) : Validates molecular weight and isotopic patterns .

Q. How is the structural configuration of this compound determined using spectroscopic methods?

  • ¹H/¹³C NMR : Assigns proton and carbon signals to specific groups (e.g., methyl groups on pyridine, pyrrolidine ring protons). NOESY experiments can resolve spatial proximity of substituents.
  • X-ray Crystallography : Provides absolute stereochemistry for crystalline derivatives, critical for chiral compounds .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches in pyrrolidine) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data of this compound across different studies?

  • Contextual Analysis : Compare experimental conditions (e.g., cell lines, assay pH, and temperature). For example, antimicrobial activity may vary due to bacterial strain specificity .
  • Dose-Response Validation : Replicate studies with standardized concentrations and purity thresholds (>95% by HPLC).
  • Structural Analog Comparison : Test derivatives (e.g., halogenated or fluorinated analogs) to isolate the impact of substituents on activity .

Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets?

  • Molecular Docking : Simulates binding to enzymes (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding with pyrrolidine nitrogen or π-π stacking with the pyridine ring.
  • Molecular Dynamics (MD) : Models conformational stability in aqueous or lipid environments.
  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. What methodological considerations are critical when designing in vitro assays to evaluate the enzyme inhibition potential of this compound?

  • Enzyme-Specific Buffers : Optimize pH and ionic strength (e.g., Tris-HCl for hydrolases).
  • Control Experiments : Include positive controls (known inhibitors) and vehicle controls (DMSO solubility checks).
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic or chromogenic substrates.
  • Data Reprodubility : Triplicate runs with blinded analysis to minimize bias .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

  • Reaction Optimization : Screen solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., Pd/C for hydrogenation).
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-reduced intermediates).
  • Scale-Up Adjustments : Pilot small-scale reactions before industrial-scale synthesis to identify yield-limiting steps .

Methodological Resources

Technique Application Key References
TLC/NMRPurity and structural validation
X-ray CrystallographyAbsolute stereochemistry determination
Molecular DockingTarget binding prediction
HPLC-MSQuantification and impurity profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.